molecular formula C16H16O3 B6288408 Methyl 2-hydroxy-5-(2-phenylethyl)benzoate CAS No. 2737205-69-3

Methyl 2-hydroxy-5-(2-phenylethyl)benzoate

Cat. No.: B6288408
CAS No.: 2737205-69-3
M. Wt: 256.30 g/mol
InChI Key: BIVTZEFMKBLYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-5-(2-phenylethyl)benzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxyl group, and a phenylethyl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-5-(2-phenylethyl)benzoate typically involves the esterification of 2-hydroxy-5-(2-phenylethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green solvents and catalysts is also explored to minimize environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 2-hydroxy-5-(2-phenylethyl)benzyl alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 2-Hydroxy-5-(2-phenylethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2-hydroxy-5-(2-phenylethyl)benzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-(2-phenylethyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to biological targets. The phenylethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes or receptors.

Comparison with Similar Compounds

    Methyl 2-hydroxybenzoate: Lacks the phenylethyl group, resulting in different physical and chemical properties.

    Ethyl 2-hydroxy-5-(2-phenylethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    2-Hydroxy-5-(2-phenylethyl)benzoic acid: The carboxylic acid form of the compound.

Uniqueness: Methyl 2-hydroxy-5-(2-phenylethyl)benzoate is unique due to the presence of both the hydroxyl and phenylethyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-hydroxy-5-(2-phenylethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-16(18)14-11-13(9-10-15(14)17)8-7-12-5-3-2-4-6-12/h2-6,9-11,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVTZEFMKBLYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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